Cas no 25495-42-5 (5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI))

5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI) structure
25495-42-5 structure
Product Name:5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI)
CAS-Nr.:25495-42-5
MF:C27H32O6
MW:452.539388656616
CID:273241
PubChem ID:493951
Update Time:2025-04-19

5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI) Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI)
    • 3β-acetoxy-20-oxo-5β,8-etheno-pregn-9(11)-ene-6β,7β-dicarboxylic acid-anhydride
    • 5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro
    • 3b,12b-Etheno-4H-cyclopenta(1,2)phenanthro(9,10-c)furan-1,3-dione, 10-acetyl-5-(acetyloxy)-3a,5,6,7,7a,9,9a,10,11,12,12a,12c-dodecahydro-7a,9a-dimethyl-
    • (5-Acetyl-6,10-dimethyl-17,19-dioxo-18-oxahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docosa-8,21-dien-13-yl) acetate
    • 25495-42-5
    • Q27149124
    • 17beta-Acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-5beta,8beta-etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylic anhydride acetate
    • NSC 3348
    • 5beta,8beta-Etheno-15H-cyclopenta(a)phenanthrene-6,7-dicarboxylic anhydride, 17beta-acetyl-1,2,3,4,6alpha,7alpha,10,12,13,14alpha,16,17-dodecahydro-3beta-hydroxy-10beta,13beta-dimethyl-, acetate
    • SPX49PZ8J6
    • UNII-SPX49PZ8J6
    • CHEBI:79958
    • Inchi: 1S/C27H32O6/c1-14(28)17-5-6-18-24(17,3)9-8-19-25(4)10-7-16(32-15(2)29)13-26(25)11-12-27(18,19)21-20(26)22(30)33-23(21)31/h8,11-12,16-18,20-21H,5-7,9-10,13H2,1-4H3
    • InChI-Schlüssel: PSLJWFDKICJBAP-UHFFFAOYSA-N
    • Lächelt: O1C(C2C(C1=O)C13C=CC42CC(CCC4(C)C1=CCC1(C)C(C(C)=O)CCC31)OC(C)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 452.22
  • Monoisotopenmasse: 452.22
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 6
  • Schwere Atomanzahl: 33
  • Anzahl drehbarer Bindungen: 3
  • Komplexität: 1070
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 7
  • Undefined Atom Stereocenter Count: 2
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topologische Polaroberfläche: 86.7Ų

Experimentelle Eigenschaften

  • Dichte: 1.29
  • Siedepunkt: 607.3°C at 760 mmHg
  • Flammpunkt: 260.5°C
  • Brechungsindex: 1.593
  • PSA: 86.74000
  • LogP: 3.93190

5b,8b-Etheno-15H-cyclopenta[a]phenanthrene-6,7-dicarboxylicanhydride, 17b-acetyl-1,2,3,4,6a,7a,10,12,13,14a,16,17-dodecahydro-3b-hydroxy-10b,13b-dimethyl-, acetate (8CI) Verwandte Literatur

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